![molecular formula C8H6ClNOS B13877925 (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is a chemical compound that belongs to the class of thienopyridines It is characterized by a thieno[3,2-c]pyridine core structure with a chlorine atom at the 4-position and a methanol group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thienopyridine core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major products include dechlorinated or modified thienopyridine derivatives.
Substitution: The major products include substituted thienopyridine derivatives with various functional groups.
Applications De Recherche Scientifique
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-pyridin-2-yl)-methanol: This compound has a similar structure but lacks the thieno ring.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyridine core but differ in the substitution pattern and functional groups.
Uniqueness
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methanol group on the thienopyridine core makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H6ClNOS |
|---|---|
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
(4-chlorothieno[3,2-c]pyridin-7-yl)methanol |
InChI |
InChI=1S/C8H6ClNOS/c9-8-6-1-2-12-7(6)5(4-11)3-10-8/h1-3,11H,4H2 |
Clé InChI |
KIYTVFAYUVRFKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C(=NC=C2CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



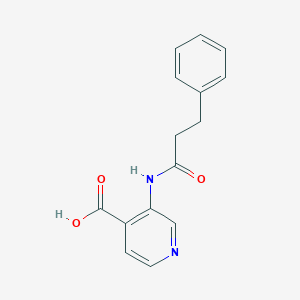

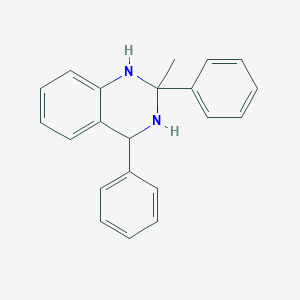
![Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)

![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
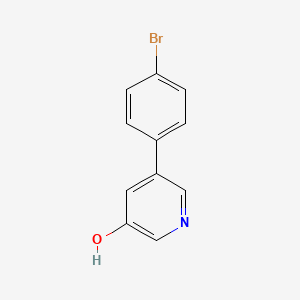
![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
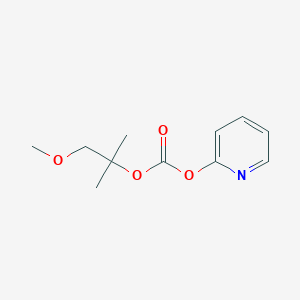
![(2S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-(4-nitrophenyl)butanoic acid](/img/structure/B13877923.png)
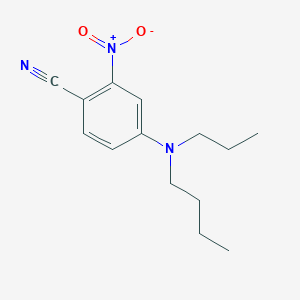
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
